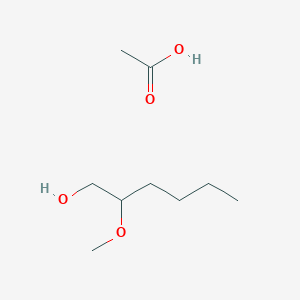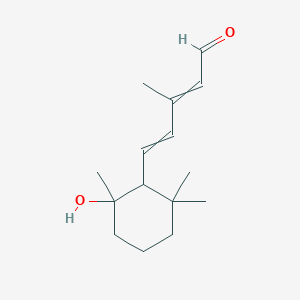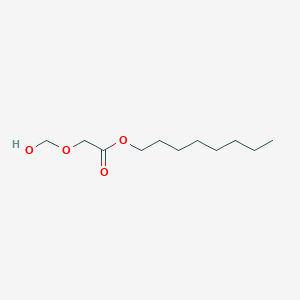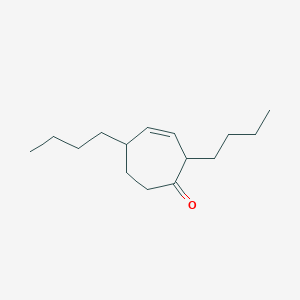
2,5-Dibutylcyclohept-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibutylcyclohept-3-en-1-one is an organic compound characterized by a seven-membered ring with two butyl groups attached at the 2nd and 5th positions and a double bond at the 3rd position. This compound belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds within the ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibutylcyclohept-3-en-1-one can be achieved through various organic reactions One common method involves the cyclization of a suitable linear precursor under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can facilitate the cyclization and alkylation steps, ensuring efficient production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibutylcyclohept-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The double bond in the cycloheptene ring can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the ring, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Bromine, chlorine
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated cycloheptane derivatives
Substitution: Halogenated cycloheptenes
Applications De Recherche Scientifique
2,5-Dibutylcyclohept-3-en-1-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying cycloalkene reactivity and mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological properties, making it a potential candidate for therapeutic agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,5-Dibutylcyclohept-3-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The double bond in the cycloheptene ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in specific physiological effects.
Comparaison Avec Des Composés Similaires
Cycloheptene: A simpler analog with a seven-membered ring and a single double bond.
2,5-Dimethylcyclohept-3-en-1-one: A structurally similar compound with methyl groups instead of butyl groups.
2,5-Diphenylcyclohept-3-en-1-one: A compound with phenyl groups, offering different chemical properties.
Uniqueness: 2,5-Dibutylcyclohept-3-en-1-one is unique due to the presence of butyl groups, which influence its chemical reactivity and physical properties. The longer alkyl chains can affect the compound’s solubility, boiling point, and interactions with other molecules, distinguishing it from its simpler analogs.
Propriétés
Numéro CAS |
87598-41-2 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
2,5-dibutylcyclohept-3-en-1-one |
InChI |
InChI=1S/C15H26O/c1-3-5-7-13-9-11-14(8-6-4-2)15(16)12-10-13/h9,11,13-14H,3-8,10,12H2,1-2H3 |
Clé InChI |
STVMPDBCMMYIHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(=O)C(C=C1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


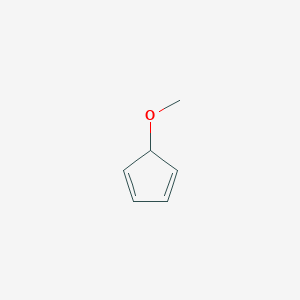
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)

phosphanium chloride](/img/structure/B14386993.png)
![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)

![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)

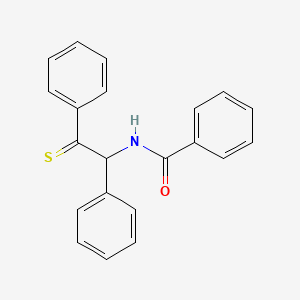
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
